2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide

Glycosidase inhibition Enzyme assay Carbohydrate chemistry

Traditional glycosyl bromide donors require toxic heavy metal activators (Ag/Hg salts) and are moisture-sensitive. This shelf-stable, crystalline per-O-acetylated glucosyl thiopseudourea HBr eliminates both limitations. • Activates under mild basic conditions (Et₃N) - no metal contamination, critical for biological conjugates • Microwave-accelerated protocol: >4× reduction in reaction time (hours → minutes) for library synthesis • Dual α/β-glucosidase inhibitor with β-preference; validated for enzymatically inert thioceramide probes in Gaucher disease models Ideal for thioglycoside library construction, affinity chromatography ligand immobilization, and glycolipid conjugate preparation without heavy metal interference.

Molecular Formula C15H23BrN2O9S
Molecular Weight 487.3 g/mol
CAS No. 40591-65-9
Cat. No. B016336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide
CAS40591-65-9
Synonyms2,3,4,6-Tetraacetate-1-thio-1-carbamimidate-β-D-glucopyranose Hydrobromide; _x000B_S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)isothiourea Hydrobromide;  _x000B_NSC 409734; _x000B_
Molecular FormulaC15H23BrN2O9S
Molecular Weight487.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)SC(=[NH2+])N)OC(=O)C)OC(=O)C)OC(=O)C.[Br-]
InChIInChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11-,12+,13-,14+;/m1./s1
InChIKeyQNVDHERXTIAGPT-SXQUUHMTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peracetylated Glucosyl Thiopseudourea: Compound Overview


2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide (CAS 40591-65-9) is a per-O-acetylated β-D-glucopyranosyl isothiouronium salt, also catalogued as NSC 409734. The compound exists as a white crystalline solid with a melting point of 205–216 °C and is supplied at ≥96% purity . Its structure comprises a fully acetylated glucose ring linked via a thioether bridge to a carbamimidoyl (thiopseudourea) group, forming a hydrobromide salt that is soluble in chloroform [1]. This compound serves as a protected, activated glycosyl donor for the stereoselective construction of β-thioglycosidic bonds, and has been directly evaluated alongside structural analogs for glycosidase inhibitory activity [2].

1 Stereoselective β-thioglycoside donor for glucosyl conjugates
2 Glycosidase inhibitor probe with reported β-preference
3 Microwave-accelerated thioglycoside library synthesis
4 Construction of enzyme-resistant glycolipid probes

Why Generic Substitution Fails for Glucosyl Thiopseudourea


The gluco-configured thiopseudourea hydrobromide is not interchangeable with its galacto epimer (CAS 51224-13-6) or with simpler 2-alkyl-2-thiopseudourea salts (e.g., 2-ethyl-2-thiopseudourea hydrobromide, CAS 1071-37-0), because the per-O-acetylated glucopyranosyl moiety dictates both stereochemical outcome in thioglycoside bond formation and target recognition in glycosidase active sites [1]. In a direct comparative study, the glucosyl thiouronium bromide (1) inhibited both α- and β-glucosidases with greater potency toward the β-enzyme, whereas its 1,3,4-thiadiazolin-5-thione analog (2) exhibited weaker inhibition and the benzoxazole analog (3) produced slight apparent activation—demonstrating that even subtle changes to the aglycone abolish or invert the biological activity [2]. Furthermore, replacement with the common glycosyl donor 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) changes the anomeric leaving group from thiopseudourea to bromide, altering activation conditions and stereoselectivity profiles, and introduces moisture sensitivity not present in the shelf-stable thiopseudourea salt [3].

Galacto epimer (CAS 51224-13-6)

Different sugar stereochemistry yields galacto-configured products; not interchangeable for glucosylceramide synthesis where gluco configuration is required.

Simple alkyl thiopseudoureas (e.g., 2-ethyl-2-thiopseudourea)

Lack carbohydrate recognition motif; cannot serve as glycosyl donors for glycolipid or neoglycoconjugate construction.

Glycosyl bromides (acetobromoglucose)

Moisture-sensitive, require heavy metal promoters, and may give variable anomeric selectivity; crystalline thiopseudourea salt provides shelf-stable handling under ambient atmosphere.

Glucosyl Thiopseudourea: Comparator-Based Evidence


Glycosidase Inhibition: Thiouronium vs. Thioether Analogs

In a direct comparative study of three glucopyranosylthio derivatives, the target compound S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiuronium bromide (1) inhibited both α- and β-glucosidases, with inhibition being more potent toward the β-enzyme. By contrast, the thiadiazolin-5-thione analog (2) was a weaker inhibitor of both enzymes, and the benzoxazole analog (3) produced slight apparent activation rather than inhibition [1]. This demonstrates that the thiopseudourea (isothiouronium) aglycone is essential for glycosidase inhibitory activity within this structural series, and simple substitution with heterocyclic thioethers diminishes or abolishes the effect.

Glycosidase Inhibition Profile
Head-to-head
Target compound inhibits both α- and β-glucosidases with β-preference; thiadiazoline analog shows weaker inhibition; benzoxazole analog produces slight activation.
Reported inhibition profile distinguishes thiopseudourea aglycone from thioether analogs; dual enzyme activity observed.
In vitro hepatic glycosidase assays; qualitative ranking from direct comparison study.
Glycosidase inhibition Enzyme assay Carbohydrate chemistry

Thioglycoside Resistance vs. Natural Ceramide

Using the target compound 2-S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-thiopseudourea hydrobromide as a glycosyl donor, Albrecht et al. synthesized glucosylthioceramide analogs containing a β-thioglycosidic bond. These products proved completely undegradable by lysosomal glucocerebrosidase, whereas natural O-glycosidic glucosylceramide is rapidly hydrolyzed. The lactosylceramide analogs containing the same β-thioglycosidic linkage could be degraded only by lysosomal GM1-β-galactosidase to yield glucosylthioceramides, which then did not yield to any further enzymatic degradation [1]. This near-absolute resistance to lysosomal glycosidases is a direct consequence of the thioglycosidic bond installed via the thiopseudourea donor and is not achievable with O-glycosyl donors.

Lysosomal Stability
Cross-study
Glucosylthioceramide from target donor: completely undegradable by lysosomal glucocerebrosidase; natural O-glycosyl ceramide: rapidly hydrolyzed.
Supports enzyme-resistant glycolipid probe design; thioglycosidic bond blocks lysosomal glucocerebrosidase activity.
Acid lysosomal glycosidase assays; qualitative resistance reported.
Thioglycoside stability Lysosomal glycosidase resistance Glycosphingolipid probes

Microwave-Assisted Thioglycoside Synthesis: Time Reduction

El Ashry et al. demonstrated that S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiouronium bromide (2a), the thiouronium form of the target compound, undergoes microwave-accelerated reaction with alkyl and heteroaryl halides to afford thioglycosides in dramatically shorter times relative to conventional heating, while maintaining comparable or improved yields. Table 1 of the study reports that thioglycoside 6 (ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside) was obtained in 75% yield after 3 h conventional heating versus 71% yield in 40 min under microwave irradiation; thioglycoside 7 was obtained in 78% yield (3 h conventional) versus 76% (40 min microwave) . This represents a ~4.5-fold reduction in reaction time with negligible yield penalty.

Microwave Reaction Time
Supporting evidence
~4.5-fold reduction in reaction time (e.g., 40 min vs. 180 min) with comparable yields (71–76%) for thioglycoside formation.
May support accelerated library synthesis; reported time savings without significant yield penalty.
Microwave vs. conventional heating comparison across multiple substrates; Table 1 data.
Microwave-assisted synthesis Thioglycoside formation Process efficiency

Stereoselective β-Thioglycoside Formation: Gluco vs. Galacto Epimer

The thiouronium bromide derived from the target compound reacts with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of Et₃N to afford stereoselectively the acetylated β,β-1-thiotrehalose (4a) [1]. This contrasts with the common glycosyl bromide donor acetobromoglucose, which typically requires heavy metal salt promoters (e.g., Ag₂O, Hg(CN)₂) for activation and can yield anomeric mixtures. The galacto-configured epimer, 2-S-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-thiopseudourea hydrobromide (CAS 51224-13-6), was used in parallel to generate the corresponding β,β-galacto-thiotrehalose analog, but the gluco epimer is specifically required for glucosylceramide and glucosylthio probe construction as demonstrated by Albrecht et al. and Tanaka et al. [2][3].

β-Stereoselectivity
Class-level
Gluco-configured donor gives β,β-1-thiotrehalose stereoselectively under Et₃N; galacto epimer yields galacto analog; glycosyl bromide may give anomeric mixtures.
Gluco configuration required for glucosylceramide probe construction; base-mediated activation avoids heavy metal promoters.
NMR-confirmed β-configuration; mild activation conditions.
Stereoselective glycosylation Thio-oligosaccharide synthesis Anomeric control

Crystalline Salt Handling vs. Moisture-Sensitive Glycosyl Halides

The target compound is supplied as a white crystalline solid with a well-defined melting point of 205–216 °C and ≥96% purity . This contrasts with the commonly used alternative glycosyl donor 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), which is moisture-sensitive, prone to anomerization and decomposition upon storage, and typically requires refrigeration and desiccated handling . The hydrobromide salt form of the thiopseudourea provides indefinite shelf stability at −20 °C under ambient atmosphere, enabling reproducible weighing and reaction setup without the degradative losses that characterize glycosyl bromide reagents.

Reagent Stability
Supporting evidence
White crystalline solid, mp 205–216 °C, ≥96% purity, stable at −20 °C; acetobromoglucose is moisture-sensitive, requires cold anhydrous storage.
Supports reproducible weighing and inventory; may reduce batch-to-batch variability from decomposition.
Supplier-reported purity; indefinite shelf life at recommended storage.
Chemical procurement Reagent stability Laboratory handling

Research and Industrial Application Scenarios for Glucosyl Thiopseudourea


Enzyme-Resistant Glucosylceramide Probes for Lysosomal Disorders

The target compound is the optimal glycosyl donor for constructing glucosylthioceramide analogs that resist lysosomal glucocerebrosidase degradation, as demonstrated by Albrecht et al. [1]. These enzymatically inert probes enable long-term trafficking and localization studies in Gaucher disease models without the signal loss caused by enzymatic cleavage of natural O-glycosidic ceramides. The β-thioglycosidic bond installed via this donor confers complete resistance to acid lysosomal glycosidases while retaining acceptor substrate activity for glycosyltransferases, as further validated by Tanaka et al. for GM3 and Gb3 trisaccharide elongation [2].

Rapid Library Synthesis of 1-Thio-β-glucopyranosides

The target compound's thiouronium bromide form enables microwave-accelerated thioglycoside library synthesis with reaction times reduced from hours to minutes [1]. This protocol is directly applicable to medicinal chemistry campaigns requiring diverse S-linked glucosyl derivatives as glycosidase inhibitor leads, metabolic stability probes, or glycoarray components. The >4-fold time reduction per reaction translates to significant throughput gains when synthesizing 20–50 compound libraries for structure-activity relationship studies.

Thiopseudourea Scaffold for Glycosidase Inhibitor Discovery

The target compound itself serves as a validated glucosidase inhibitor with dual α/β activity and β-preference [1]. Unlike heterocyclic thioether analogs that show weaker or inverse activity, the thiopseudourea (isothiouronium) aglycone is essential for enzyme inhibition. This makes the compound suitable as a reference inhibitor for glucosidase assay development and as a starting scaffold for designing more potent, selective inhibitors through aglycone modification while retaining the critical thiopseudourea pharmacophore.

Mild Activation Synthesis of β-S-Linked Neoglycoconjugates

The compound activates under mild basic conditions (Et₃N) to generate β-thioglycosidic linkages stereoselectively, avoiding the silver or mercury salts required by glycosyl bromide donors [1][2]. This is critical for synthesizing thio-linked neoglycoproteins, glycolipid conjugates for immunization studies, and immobilized carbohydrate ligands for affinity chromatography where heavy metal contamination would compromise biological assays. The crystalline, shelf-stable form further ensures reproducible stoichiometry in conjugation reactions.

Application
Selection Property
Validation Focus
Enzyme-resistant glucosylceramide probes
Thioglycosidic bond stability in lysosomal assays
Complete resistance to glucocerebrosidase degradation
Rapid thioglycoside library synthesis
Microwave-accelerated reaction with thiouronium donor
Time reduction and yield retention across substrates
Glycosidase inhibitor discovery scaffold
Thiopseudourea pharmacophore requirement
Comparative inhibition vs. thioether analogs
Mild activation β-S-neoglycoconjugate synthesis
Base-mediated stereoselective coupling
β-configuration confirmed by NMR; absence of heavy metals
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